2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in various cellular processes.
Mode of Action
This compound interacts with its target, the Gαq protein, by silencing it . This interaction results in changes in the protein’s activity, which can affect various cellular processes.
Biochemical Pathways
The silencing of Gαq proteins by this compound affects the intracellular signaling pathways . These pathways are responsible for transmitting signals received at the cell’s surface to the molecules that carry out the cell’s response. The downstream effects of this interaction can vary depending on the specific pathway and cell type involved.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular processes that are affected by the silencing of Gαq proteins. These effects can include changes in cell signaling, gene expression, and other cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dark place and in an inert atmosphere at room temperature . These conditions can help maintain the compound’s stability and maximize its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the formation of the imidazo-pyrazine core followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of borane-promoted reduction followed by coupling, deprotection, and oxidation steps can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo-pyrazine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyrazine derivatives such as 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and related heterocyclic structures .
Uniqueness
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKPJVQJOWVXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3CCNCC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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